5-Bromo-4-(methylthio)benzo[d][1,3]dioxole
Description
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is a heterocyclic aromatic compound featuring a benzo[1,3]dioxole core substituted with bromine at position 5 and a methylthio (-SMe) group at position 2. The benzo[1,3]dioxole scaffold is structurally characterized by a fused benzene ring with a 1,3-dioxole moiety, which confers unique electronic and steric properties. This compound is of significant interest in medicinal chemistry and materials science due to the functional versatility of its substituents.
Properties
IUPAC Name |
5-bromo-4-methylsulfanyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMXUPKCPGSQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole typically involves the bromination of 4-(methylthio)benzo[d][1,3]dioxole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzo[d][1,3]dioxoles.
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole can be contextualized by comparing it to related benzo[1,3]dioxole derivatives. Key analogs include:
Structural Analogs and Their Properties
*Note: Molecular weight calculated based on standard atomic masses.
Key Research Findings
- Substituent Effects : The methylthio group enhances lipophilicity and may improve bioactivity compared to halogens (e.g., fluorine) .
- Synthetic Versatility : Bromine at C5 enables diverse functionalization via cross-coupling, as seen in Pd-catalyzed reactions .
- Structural Insights : X-ray crystallography of related compounds (e.g., benzo[d][1,3]dioxole-carboxylates) reveals planar geometries conducive to π-π stacking in materials science .
Biological Activity
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a methylthio group attached to a benzo[d][1,3]dioxole ring. This combination of functional groups contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which can be leveraged in synthetic applications and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Klebsiella pneumoniae | 22 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In various cancer cell lines, including glioblastoma and breast cancer models, this compound demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Glioblastoma
A study evaluated the effects of the compound on glioblastoma cells. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U87 (Glioblastoma) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity linked to cell survival pathways.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed in treated cells, contributing to its cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
